molecular formula C5H7NO2 B1375016 3,5-Dimethylisoxazol-4-ol CAS No. 13054-62-1

3,5-Dimethylisoxazol-4-ol

Cat. No.: B1375016
CAS No.: 13054-62-1
M. Wt: 113.11 g/mol
InChI Key: WESPSRWVKAUXKP-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazol-4-ol is a heterocyclic organic compound with the molecular formula C5H7NO2. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed, cause serious eye damage, and is harmful to aquatic life .

Future Directions

One study designed and synthesized 94 derivatives of a compound containing 3,5-Dimethylisoxazol-4-ol to evaluate their inhibitory activities against BRD4 . This suggests that this compound and its derivatives could be further explored for their potential in cancer therapy .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylisoxazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of lactate dehydrogenase A, an enzyme involved in the conversion of pyruvate to lactate in the glycolytic pathway . This interaction is significant as it can alter the metabolic flux within cells, potentially leading to changes in cellular metabolism and energy production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of lactate dehydrogenase A by this compound can lead to an increase in oxygen consumption and a shift from glycolysis to oxidative phosphorylation . This shift can affect the overall energy balance within cells and influence various cellular processes, including cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of lactate dehydrogenase A, inhibiting its activity and preventing the conversion of pyruvate to lactate . This inhibition leads to an accumulation of pyruvate and a subsequent increase in the activity of the citric acid cycle. Additionally, this compound has been shown to interact with other enzymes and proteins, further influencing cellular metabolism and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit lactate dehydrogenase A without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase A . By inhibiting this enzyme, the compound affects the glycolytic pathway and shifts the metabolic flux towards oxidative phosphorylation. This shift can lead to changes in the levels of various metabolites, including pyruvate, lactate, and citric acid cycle intermediates. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, this compound may localize to the mitochondria, where it can influence oxidative phosphorylation and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylisoxazol-4-ol can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. The resulting product is then treated with molecular iodine and subsequently with hydroxylamine . Another method involves the reaction of terminal alkynes with hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of recyclable catalysts and solvent-free conditions is preferred to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisoxazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted isoxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylisoxazol-4-ol is unique due to its hydroxyl group at the 4-position, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESPSRWVKAUXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-62-1
Record name dimethyl-1,2-oxazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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